Product packaging for Berkelium(Cat. No.:CAS No. 7440-40-6)

Berkelium

Cat. No.: B1215314
CAS No.: 7440-40-6
M. Wt: 247.07031 g/mol
InChI Key: PWVKJRSRVJTHTR-UHFFFAOYSA-N
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Description

Berkelium atom is an actinoid atom and a f-block element atom.
This compound is under investigation in clinical trial NCT02189122 (Comparative Effects of Aspirin and NHP-544C).
A man-made radioactive actinide with atomic symbol Bk, atomic number 97, and atomic weight 247. Its valence can be +3 or +4. Twelve isotopes have been produced with mass numbers 240-251.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Bk B1215314 Berkelium CAS No. 7440-40-6

Properties

CAS No.

7440-40-6

Molecular Formula

Bk

Molecular Weight

247.07031 g/mol

IUPAC Name

berkelium

InChI

InChI=1S/Bk

InChI Key

PWVKJRSRVJTHTR-UHFFFAOYSA-N

SMILES

[Bk]

Canonical SMILES

[Bk]

Other CAS No.

7440-40-6

physical_description

A man-made radioactive metal with a melting point of 986 degrees C;  Known isotopes have mass numbers of 240 and 242-251;  Bk-247 is the isotope with the longest half life;  [Merck Index # 1158]

Synonyms

Berkelium

Origin of Product

United States

Historical Trajectories and Pioneering Research in Berkelium Synthesis

Discovery and Early Characterization Methodologies

Berkelium was first intentionally synthesized and identified in December 1949 by a team of scientists at the University of California, Berkeley. wikipedia.org The principal researchers involved were Stanley G. Thompson, Albert Ghiorso, and Glenn T. Seaborg. rsc.orgchemicool.com The synthesis was achieved by bombarding a milligram-sized target of americium-241 (B77009) with alpha particles (helium nuclei) accelerated in the 60-inch cyclotron at Berkeley. rsc.orgchemicool.com The nuclear reaction that produced the first identified isotope, this compound-243, was:

241Am + 4He → 243Bk + 2n

The newly formed this compound-243 had a short half-life of approximately 4.5 hours. rsc.orgchemicool.com The separation and identification of the new element were challenging due to the minuscule amount produced. The Berkeley team utilized sophisticated chemical techniques, including ion-exchange chromatography, to isolate the new element. chemicool.combritannica.com Tracer experiments were initially employed to study its chemical properties, which established the stability of the +3 oxidation state and the accessibility of the +4 state in aqueous solutions. britannica.com The first visible amount of a pure this compound compound, this compound(III) chloride (BkCl₃), was isolated in 1962 and weighed a mere 3 billionths of a gram. wikipedia.org

Table 1: Properties of the First Discovered this compound Isotope

Property Value
Isotope This compound-243 (²⁴³Bk)
Discovery Date December 1949
Half-life ~4.5 hours
Decay Mode Alpha decay

Evolution of this compound Isotope Production in Nuclear Facilities

Following its initial discovery via cyclotron bombardment, the production of this compound, particularly more stable isotopes, transitioned to specialized nuclear reactors. These facilities provide a high neutron flux necessary for the synthesis of heavier elements. The most significant isotope of this compound for research purposes is this compound-249 (²⁴⁹Bk), which is produced in minute quantities in high-flux nuclear reactors. wikipedia.org

The primary sites for the production of this compound-249 are the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory (ORNL) in the United States and the Research Institute of Atomic Reactors in Dimitrovgrad, Russia. wikipedia.org At HFIR, this compound-249 is produced through the intense neutron irradiation of lighter actinides like curium. ornl.gov This process involves a series of neutron captures and beta decays. Since 1967, just over one gram of this compound has been produced in the United States. wikipedia.org A notable production run in 2009 at Oak Ridge yielded a 22-milligram batch of this compound-249 after a 250-day irradiation period, followed by a 90-day purification process. wikipedia.org This isotope has a half-life of about 330 days, making it more suitable for detailed chemical studies than the initially discovered this compound-243. rsc.org

Table 2: Evolution of this compound Production Methods

Method Facility/Apparatus Target Material Produced Isotope Key Advantage
Alpha Particle Bombardment 60-inch Cyclotron (Berkeley) Americium-241 This compound-243 Initial Discovery

The availability of weighable amounts of this compound-249 has been crucial for synthesizing even heavier elements. For instance, this compound-249 produced at HFIR was used as a target to create tennessine (element 117). sns.govornl.gov

Naming Conventions and Scientific Lineage

The naming of element 97 followed a tradition established by the Berkeley research team for other actinide elements. wikipedia.org The name "this compound" (symbol Bk) was chosen to honor the city of Berkeley, California, where the University of California Radiation Laboratory (now Lawrence Berkeley National Laboratory) is located and where the element was discovered. wikipedia.orgrsc.org

This naming convention mirrored that of its lanthanide homolog, terbium (element 65), which is positioned directly above this compound in the periodic table. Terbium was named after the village of Ytterby, Sweden, where the rare earth mineral from which it was first isolated was found. wikipedia.orgchemicool.com The discovery of this compound was part of a remarkable period of research led by Glenn T. Seaborg, who was a principal or co-discoverer of ten transuranium elements. compoundchem.comwikipedia.org His contributions were fundamental to the expansion of the periodic table and the understanding of actinide chemistry. acs.org

Advanced Nuclear Physics of Berkelium Isotopes

Nuclear Reaction Mechanisms for Berkelium Synthesis

The production of this compound isotopes is achieved through sophisticated nuclear reactions, primarily involving either the bombardment of actinide targets with light ions or intense neutron irradiation in high-flux reactors.

Heavy-ion fusion-evaporation reactions are a primary method for synthesizing specific, often neutron-deficient, this compound isotopes. This process involves bombarding a heavy target nucleus with a projectile ion, leading to the formation of an excited compound nucleus that de-excites by evaporating neutrons.

The first synthesis of this compound was achieved through this method in 1949 by S. G. Thompson, A. Ghiorso, and G. T. Seaborg. rsc.orgbritannica.com They bombarded a target of americium-241 (B77009) with accelerated helium ions (alpha particles) in the 60-inch cyclotron at the University of California, Berkeley. rsc.orgbritannica.com The reaction produced the isotope this compound-243 and a free neutron. rsc.org

More recent applications of this technique use this compound itself as a target for the synthesis of even heavier elements. For instance, the element Tennessine (Ts, atomic number 117) was first synthesized by bombarding a this compound-249 target with calcium-48 ions at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia. wikipedia.orgyoutube.comwikipedia.org This highlights the importance of producing sufficient quantities of this compound for superheavy element research. scienceinfo.com Other fusion reactions, such as bombarding uranium-235 (B1209698) with boron-11 (B1246496) or thorium-232 with nitrogen-14, have been used to produce lighter isotopes like this compound-242. wikipedia.org

The design of targets for these experiments is critical. They must be robust enough to withstand the intense ion beams and heat generated during bombardment. For the production of Tennessine, a 22-milligram batch of this compound-249 was prepared at Oak Ridge National Laboratory (ORNL) over a 250-day irradiation period and subsequently purified. wikipedia.orgyoutube.com

Table 1: Examples of Heavy-Ion Fusion Reactions for this compound Synthesis
Target IsotopeProjectileCompound NucleusProduct IsotopeReaction Type
Americium-241Helium-4Americium-245This compound-243Fusion-Evaporation
Uranium-235Boron-11This compound-246This compound-242Fusion-Evaporation
Thorium-232Nitrogen-14This compound-246This compound-242Fusion-Evaporation

The most significant isotope of this compound, this compound-249, is produced in weighable quantities through prolonged neutron irradiation of lighter actinides in high-flux nuclear reactors, such as the High Flux Isotope Reactor (HFIR) at ORNL. wikipedia.orgacs.org This process involves a chain of successive neutron captures and beta decays.

The production pathway typically begins with plutonium-239 or curium-244 (B1199346) as the starting material. rsc.orgexamples.com The target material is exposed to a very high neutron flux, causing the nuclei to absorb multiple neutrons. examples.com This sequence of neutron captures, or (n,γ) reactions, increases the mass number of the nucleus. These newly formed, neutron-rich isotopes are often unstable and undergo beta-minus decay, where a neutron is converted into a proton, thus increasing the atomic number and forming the next element in the periodic table. examples.comlibretexts.orgenergy.gov For example, curium isotopes can capture neutrons successively to form heavier curium isotopes, which then beta decay to produce this compound isotopes. examples.com

This intensive irradiation of tens of grams of curium can produce milligram quantities of this compound-249, which is the only this compound isotope available in bulk. wikipedia.orgacs.org In total, just over one gram of this compound has been produced in the United States since 1967. wikipedia.orgyoutube.com

Spectroscopic Investigations of this compound Nuclear Energy Levels

Spectroscopic techniques are essential for probing the nuclear structure of this compound isotopes. By analyzing the radiation emitted during radioactive decay, physicists can determine the energies and quantum properties of nuclear states.

Alpha decay is a common decay mode for many this compound isotopes, such as the long-lived this compound-247. wikipedia.org The analysis of the energies of the emitted alpha particles, known as alpha spectroscopy, provides direct insight into the nuclear energy levels of the daughter nucleus. When an alpha decay populates an excited state of the daughter nucleus rather than its ground state, the emitted alpha particle has a correspondingly lower kinetic energy. This phenomenon is known as alpha decay fine structure.

The first isotope discovered, this compound-243, decays primarily by electron capture but also exhibits alpha decay with a branching ratio of about 0.1%. orau.orgaps.org Its alpha spectrum shows distinct peaks with energies of 6.72 MeV (30% intensity), 6.55 MeV (53% intensity), and 6.20 MeV (17% intensity). orau.orgaps.org Each of these alpha groups corresponds to a decay to a different energy level in the daughter nucleus, americium-243. The precise measurement of these energies and intensities is a key method for nuclear data acquisition. orau.org

Table 2: Alpha Decay Fine Structure of this compound-243
Alpha Particle EnergyIntensityDaughter NucleusDaughter State
6.72 MeV30%Americium-243Ground State
6.55 MeV53%Americium-243Excited State 1
6.20 MeV17%Americium-243Excited State 2

Gamma-ray spectroscopy is a powerful tool used in conjunction with alpha and beta decay studies to construct detailed nuclear level schemes. Following an alpha or beta decay that leaves the daughter nucleus in an excited state, the nucleus will de-excite to a lower energy state by emitting one or more gamma rays.

By detecting these gamma rays with high-resolution detectors and measuring their energies and coincidences (which gamma rays are emitted in cascade), a decay scheme can be elucidated. aps.org This scheme maps the excited states of the nucleus, their energies, and the transitions between them. For example, while this compound-249 decays predominantly via the emission of soft beta particles, the subsequent decay of its daughter, californium-249, involves strong alpha emission, the study of which provides information on the nuclear structure of its own daughter nucleus. wikipedia.orgyoutube.com The study of gamma rays emitted following the decay of this compound isotopes allows for the assignment of spin and parity to the nuclear levels, providing a comprehensive picture of the nuclear structure. aps.org

Sophisticated Radiochemical and Analytical Characterization of Berkelium

Advanced Separation and Purification Techniques for Berkelium Isotopes

The separation and purification of this compound from other actinides and lanthanides, which are often present in synthesis products, are crucial steps for its characterization. This compound's ability to exist in both +3 and +4 oxidation states in solution is a key factor exploited in separation strategies. ebsco.comwikipedia.org While most other actinides produced during synthesis favor the +3 state, this compound can be oxidized to the +4 state, facilitating separation. wikipedia.org

Ion Exchange Chromatography and Extraction Chromatography Methodologies

Ion exchange chromatography is a widely used technique for separating this compound. ebsco.comwikipedia.org Procedures often involve processing a mixture of actinides using ion exchange with reagents like lithium chloride. wikipedia.org High-pressure elution from cation exchange resins can be employed, followed by oxidation of the this compound phase. wikipedia.org After extraction, reduction back to the +3 oxidation state yields a solution largely free from other actinides, although cerium, which also exhibits a stable +4 state, can remain. wikipedia.org Further ion-exchange treatment is then used to separate this compound from cerium. wikipedia.org

Extraction chromatography, which combines aspects of both solvent extraction and chromatography, is also effective for this compound separation. ebsco.comwikipedia.orgpitt.edueichrom.com This method often utilizes columns loaded with extractants like HDEHP (bis-(2-ethylhexyl) phosphoric acid). wikipedia.orgpitt.edu By controlling the mobile phase composition, such as using nitric acid solutions, this compound can be separated from other actinides and lanthanides. wikipedia.orgpitt.edu A developed extraction chromatography procedure using HDEHP-loaded columns has been successfully applied for the isolation of microgram quantities of this compound. pitt.edu

Solvent Extraction Systems for this compound Isolation and Purity Enhancement

Solvent extraction is a fundamental technique for isolating and enhancing the purity of this compound. ebsco.comwikipedia.orgosti.gov This method leverages the differential solubility of this compound species between two immiscible phases, typically an aqueous phase and an organic phase containing an extractant. ebsco.comwikipedia.orgosti.gov

A common approach involves oxidizing this compound(III) to this compound(IV) using agents like sodium bromate (B103136). ornl.gov this compound(IV) can then be selectively extracted into an organic phase containing extractants such as HDEHP, amines, or tributyl phosphate (B84403). wikipedia.org This differentiates this compound from most trivalent actinides and lanthanides. wikipedia.org The Berkex batch solvent extraction process, for instance, is used to concentrate and purify this compound from californium and other impurities by oxidizing Bk(III) to Bk(IV) with sodium bromate. ornl.gov

Another solvent extraction method for separating this compound from lanthanides and other actinides involves dissolving the mixture in nitric acid and extracting with n-tributyl phosphate containing solid sodium bismuthate. osti.gov this compound is oxidized to Bk(IV) and preferentially extracted into the organic phase. osti.gov Subsequent extraction of the organic phase with a reducing agent in hydrochloric acid reduces this compound back to Bk(III), transferring it to the aqueous phase, free from other elements that remained in the organic phase. osti.gov

Ultra-Trace Analytical Techniques for this compound Speciation and Quantification

Given the small quantities of this compound available and its high radioactivity, ultra-trace analytical techniques are essential for its speciation and quantification.

High-Resolution Alpha Spectrometry and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Applications

High-resolution alpha spectrometry is a valuable technique for identifying and quantifying alpha-emitting this compound isotopes based on the characteristic energies of their emitted alpha particles. While this compound-249 is primarily a beta emitter, some this compound isotopes decay via alpha emission. ebsco.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of quantifying elements at ultra-trace levels. mdpi.comeurofins.com ICP-MS can be used for the quantitative analysis of this compound in various matrices after appropriate sample preparation, which often involves dissolution and separation steps. eurofins.com While ICP-MS offers excellent detection capabilities, matrix effects can influence its performance. mdpi.com Laser ablation ICP-MS (LA-ICP-MS) is an alternative that allows direct analysis of solid samples without extensive digestion, offering high sensitivity and low detection limits for elements like this compound. mdpi.com

Electron Microscopy Techniques for Nanoscale Characterization of this compound Samples

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), can provide nanoscale characterization of this compound samples, even with very small quantities. osti.govresearchgate.netlbl.govlbl.govberkeley.edueurekalert.org Researchers have demonstrated the use of electron microscopy to image actinide samples as small as a single nanogram, which is significantly less material than required by conventional methods. lbl.govlbl.govberkeley.edueurekalert.org This is particularly important for rare and highly radioactive elements like this compound, reducing costs and risks associated with larger sample sizes. lbl.govlbl.goveurekalert.org

Electron microscopy, combined with techniques like electron energy loss spectroscopy (EELS), can be used to probe the electronic structure of this compound compounds and image individual atoms. osti.govresearchgate.netlbl.govlbl.govberkeley.edueurekalert.orgnih.gov Studies have utilized TEM to characterize this compound chlorides converted in situ to oxides using the electron beam, and EELS was employed to investigate f-band occupancies. osti.govresearchgate.netnih.gov

Advanced Spectroscopic Probes for this compound Electronic Structure Elucidation

Spectroscopic techniques are crucial for understanding the electronic structure and bonding of this compound in various oxidation states and compounds.

Electron energy loss spectroscopy (EELS), as mentioned, can probe the f-band occupancies and provide insights into the electronic structure. osti.govresearchgate.netlbl.govlbl.govberkeley.edueurekalert.orgnih.gov EELS studies on this compound have revealed unexpected findings, such as a weak spin-orbit coupling. osti.govresearchgate.netlbl.govlbl.govberkeley.edueurekalert.orgnih.gov

Photoluminescence and absorption spectroscopy can also be used to study the electronic transitions and energy levels in this compound compounds. acs.orgacs.org Studies on this compound iodates, for instance, have utilized these techniques to examine the electronic structure of Bk(III) and Bk(IV) species. acs.orgacs.org These spectroscopic investigations, combined with computational methods, help to elucidate the complex electronic behavior of this compound, particularly in different oxidation states. acs.orgacs.org

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) Studies

X-ray Absorption Spectroscopy (XAS), including techniques like X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for investigating the electronic structure and local environment of elements, particularly actinides. osti.govunt.edu These methods provide insights into oxidation states, bonding characteristics, and coordination numbers. osti.goviucr.org

XAS is uniquely positioned to assess transuranic actinide elements like this compound, especially when only limited quantities are available. iucr.org Studies utilizing in situ XANES spectroelectrochemistry have been employed to determine the formal potential of the Bk4+/Bk3+ redox couple. osti.gov For instance, a formal potential of +1.388 ± 0.005 V versus NHE in 1 M HClO4 has been determined for this couple. osti.gov

EXAFS measurements have also provided valuable structural information for this compound compounds. Solution-phase X-ray absorption measurements have indicated a drop in coordination number in the actinide series starting at this compound, consistent with a reduction in coordination number from nine to eight. researchgate.net For example, trivalent Bk ions in solution have been found to be coordinated with 9 oxygen atoms at an average distance of 2.43(2) Å. osti.gov

XPS has been applied to study actinide materials, including this compound oxides and compounds. unt.eduosti.gov XPS provides information about the electronic states of elements and can be used to identify oxidation states present in a sample. unt.eduthermofisher.com While specific detailed XPS studies solely focused on this compound compounds are less prevalent in the immediate search results compared to XAS, XPS is a recognized technique for examining the electronic structure and surface chemistry of actinide materials. unt.edushsu.edu

Research combining XAS and theoretical calculations has been instrumental in understanding the electronic properties of this compound. These studies have revealed that spin-orbit coupling contributes significantly to this compound's multiconfigurational ground state. nih.govresearchgate.net

Laser-Induced Fluorescence Spectroscopy (LIFS) and Photoluminescence Studies in this compound Research

Laser-Induced Fluorescence Spectroscopy (LIFS) and photoluminescence studies are valuable techniques for probing the electronic energy levels and transitions within this compound ions, particularly Bk3+ and Bk4+. These methods involve exciting the sample with a laser and analyzing the emitted fluorescence or photoluminescence. nih.govmdpi.com

This compound(III) ions exhibit characteristic fluorescence peaks. Two sharp fluorescence peaks have been observed at 652 nanometers (red light) and 742 nanometers (deep red – near-infrared). wikipedia.org These peaks are attributed to internal transitions within the f-electron shell of the Bk3+ ion. wikipedia.org The relative intensity of these peaks can be influenced by the excitation power and temperature of the sample. wikipedia.org This emission has been observed in various matrices, such as when this compound ions are dispersed in silicate (B1173343) glass. wikipedia.org

Photoluminescence studies on single crystals of this compound compounds, such as Bk(IO3)4, have shown evidence for doping with BkIII within the BkIV matrix. researchgate.netnih.govacs.org In addition to the luminescence from BkIII, a broad-band absorption feature has been observed, similar to features seen in systems with intervalence charge transfer. researchgate.netnih.govacs.org However, due to the high specific activity of 249Bk, which undergoes beta decay to 249Cf, the presence of daughter products can influence spectroscopic observations. researchgate.netnih.govacs.org The ingrowth of 249Cf can lead to additional luminescence features, such as a broad green luminescence caused by ligand-to-metal charge transfer, which is distinct from the red luminescence of BkIII. researchgate.net

Studies on Bk(IO3)3 have shown temperature-dependent photoluminescence spectra. researchgate.net The optical features of Bk(IO3)4 are more complex and evolve over time, partly due to the ingrowth of 249Cf. acs.org BkIV is isoelectronic with CmIII, both having a 5f7 configuration. acs.org However, spin-orbit coupling is larger in BkIV, leading to additional energy levels that can facilitate non-radiative relaxation. acs.org

Recent research has also explored the luminescence of Bk(IV) complexes. A stable oxidized Bk(IV) chelate has been shown to exhibit luminescence via sensitization through an intramolecular antenna effect. fredhutch.org

UV-vis-NIR spectroscopic studies have also been performed on this compound compounds, such as a 3D this compound(III) carboxylate framework material, to investigate 5f → 5f transitions as a function of pressure. osti.govrsc.org These studies have shown that the 5f → 5f transitions of Bk3+ can display enhanced hypsochromic shifting compared to other actinide mellitates. osti.govrsc.org

The combination of LIFS, photoluminescence, and other spectroscopic techniques, along with theoretical calculations, provides a comprehensive approach to understanding the complex electronic structure and behavior of this compound in different chemical environments. nih.govresearchgate.net

Data Table: Spectroscopic Properties of this compound Ions

IonCharacteristic Luminescence/Absorption FeaturesWavelengths (nm)NotesSource(s)
Bk3+Sharp Fluorescence Peaks652 (Red), 742 (Deep Red/Near-IR)Attributed to internal f-electron transitions. Intensity depends on excitation power and temperature. wikipedia.org
Bk3+Luminescence in Bk(IO3)4 (doping)670Consistent with presence of BkIII. acs.org acs.org
Bk4+Predicted LuminescenceNear 600May be masked by CfIII luminescence. Appears absent based on ingrowth studies. acs.org acs.org
BkIVLuminescence via Sensitization(Details vary with ligand)Observed in stable oxidized Bk(IV) chelate. fredhutch.org fredhutch.org
BkIIIUV-vis-NIR 5f → 5f TransitionsVariousExhibit enhanced hypsochromic shifting under pressure in some compounds. osti.govrsc.org osti.govrsc.org

Data Table: Selected Structural Parameters from XAS Studies

IonCoordination NumberAverage An–O Bond Distance (Å)EnvironmentSource(s)
Bk3+92.43(2)Aqueous Solution osti.gov
BkIII8-Bk(III) borate (B1201080) solid state researchgate.net
BkIV--Bk(IO3)4 solid state (square antiprismatic coordination of BkIV by iodate (B108269) anions) researchgate.net

Berkelium As a Keystone Element in Superheavy Element Synthesis and Transactinide Research

Berkelium Target Preparation for Superheavy Element Production

The creation of a viable this compound target is a meticulous and challenging process, beginning with the production of the ²⁴⁹Bk isotope itself and culminating in the fabrication of a thin, uniform layer capable of withstanding intense ion bombardment.

The production of targets for superheavy element synthesis involves depositing a thin, uniform layer of the target material onto a durable substrate. In the synthesis of Tennessine, the this compound target was prepared by depositing this compound(IV) oxide (BkO₂) onto thin titanium (Ti) foils. aps.org For the initial discovery, a 300-nanometer thick layer of this compound was deposited on a titanium foil. chemicool.comscienceinfo.com

The target must be robust enough to withstand the high temperatures and intense ion beams used in particle accelerators. The choice of titanium foil as a substrate is critical; it provides the necessary mechanical support and thermal stability. aps.org The targets are often arc-shaped and mounted on the perimeter of a rotating disk to dissipate the heat generated by the ion beam and to present a consistent surface to the beam. aps.org For the synthesis of element 117, six such targets were prepared, each with an area of 5.4 cm². aps.org

The specific isotope used for the synthesis of Tennessine is this compound-249. ornl.govenergy.gov This isotope is primarily produced in high-flux nuclear reactors, such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory (ORNL), as a byproduct of Californium-252 (²⁵²Cf) production. ornl.govwikipedia.orgornl.gov The production of ²⁴⁹Bk is a lengthy process, requiring extended irradiation periods. For instance, a 22-milligram batch of ²⁴⁹Bk was prepared over a 250-day irradiation period at ORNL. wikipedia.org

Following its production, the this compound must be chemically separated and purified to an exceptionally high degree. ornl.gov This purification is crucial because impurities in the target can lead to unwanted side reactions and interfere with the detection of the desired superheavy element. The purification process for the ²⁴⁹Bk used in the Tennessine discovery took an additional 90 days. ornl.govwikipedia.org The process involves multiple steps, including caustic and acid dissolution, solvent extraction (such as the Berkex process), and ion exchange chromatography to separate this compound from other actinides and fission products. ornl.govosti.gov A newer, faster method using a dual-column system has been developed, achieving a radiochemical purity of 97.25%, a significant improvement over the previous method's 93.9% purity. energy.gov

The half-life of ²⁴⁹Bk is only 330 days, which introduces significant logistical challenges. ornl.govwikipedia.org The purified this compound must be quickly transported and used before a substantial amount decays into Californium-249 (²⁴⁹Cf). wikipedia.orgresearchgate.net This decay is a critical consideration, as the presence of ²⁴⁹Cf in the target can lead to the production of other elements, complicating the identification of the desired reaction products. wikipedia.org

Nuclear Fusion-Evaporation Reactions Utilizing this compound Targets

The synthesis of superheavy elements is achieved through fusion-evaporation reactions, where a projectile nucleus collides with a target nucleus to form a highly excited compound nucleus. This compound nucleus then de-excites by evaporating neutrons, resulting in the formation of a new, heavier element.

The reaction used to create Tennessine was the fusion of a Calcium-48 (⁴⁸Ca) projectile with a this compound-249 target:

²⁴⁹₉₇Bk + ⁴⁸₂₀Ca → ²⁹⁷₁₁₇Ts *

The resulting compound nucleus, ²⁹⁷Ts*, then evaporates neutrons to form isotopes of Tennessine. wikipedia.org

The probability of a particular fusion-evaporation reaction occurring is known as its cross-section, typically measured in picobarns (pb) or femtobarns (fb). The production cross-sections for superheavy elements are incredibly small, making these experiments extremely challenging. aps.org

For the synthesis of Tennessine, experiments were conducted at various excitation energies of the compound nucleus to measure the cross-sections for different neutron evaporation channels (3n and 4n, where 'n' represents a neutron). The maximum cross-section observed for the 4n evaporation channel (producing ²⁹³Ts) was 2.4 pb, while for the 3n channel (producing ²⁹⁴Ts) it was 1.1 pb. aps.orgaps.org These measurements are crucial for understanding the reaction dynamics and for optimizing the experimental conditions to maximize the yield of the desired superheavy isotope. aps.org Theoretical models, such as the dinuclear system (DNS) model and fusion-by-diffusion models, have been used to calculate these cross-sections, and the results are in good agreement with the experimental data. aps.orgaps.org

Excitation Energies and Cross-Sections for the 249Bk + 48Ca Reaction

Reaction ChannelProduct IsotopeMaximum Cross-Section (pb)Excitation Energy Range (MeV)
3n294Ts1.1+1.2-0.630-48
4n293Ts2.4+3.3-1.430-48

Data sourced from experimental studies of the 249Bk + 48Ca reaction. aps.orgaps.org

Since superheavy elements are extremely unstable, their existence is confirmed by identifying their characteristic decay chains. internetchemistry.com The newly formed tennessine atoms undergo a series of alpha decays, transforming into progressively lighter, previously unknown elements. ornl.gov For example, the isotope ²⁹³Ts, with a half-life of about 14 milliseconds, decays via alpha emission to Moscovium-289 (²⁸⁹Mc). chemicool.comwikipedia.org

The decay chains are identified by correlating the position and time of the initial implantation of the superheavy nucleus with the subsequent alpha particles and fission events. ornl.gov In the initial discovery of Tennessine, six atoms were detected, five of the ²⁹³Ts isotope and one of the ²⁹⁴Ts isotope. scienceinfo.comwikipedia.org The observed decay chains provided a distinct signature that confirmed the production of element 117. ornl.gov The decay properties of the daughter nuclei in these chains must be consistent with theoretical predictions and, where possible, with data from other experiments. The confirmation of the decay properties of the daughter isotope ²⁸⁹Mc in a separate experiment provided crucial verification for the discovery of Tennessine. wikipedia.org

Observed Decay Chains for Tennessine Isotopes

Parent IsotopeHalf-life (approx.)Decay ModeDaughter Isotope
294Ts78 msα290Mc
293Ts14 msα289Mc

Data on the decay of Tennessine isotopes. chemicool.comwikipedia.orgperiodic-table.com

Theoretical Predictions for Reaction Pathways Leading to Superheavy Nuclei

Theoretical models are indispensable for guiding the experimental search for new superheavy elements. These models predict the most promising projectile-target combinations and the optimal beam energies for their synthesis. aps.orgepj-conferences.org The synthesis of elements beyond Oganesson (Og, element 118) will require projectiles heavier than ⁴⁸Ca. epj-conferences.orgepj-conferences.org

Various theoretical frameworks, such as the dinuclear system (DNS) model, time-dependent Hartree-Fock (TDHF) theory, and statistical models, are used to calculate the production cross-sections for different reaction pathways. aps.orgarxiv.orgaps.org For the synthesis of element 119, for instance, reactions such as ⁵⁰Ti + ²⁴⁹Bk have been investigated theoretically. aps.org The predicted maximal evaporation residue cross-section for this reaction is around 79.6 fb. aps.org

These models also explore the influence of various factors on the reaction outcome, including the mass asymmetry and isospin of the colliding nuclei. aps.org Furthermore, the use of neutron-rich, unstable nuclei as targets is being explored as a potential pathway to reach the predicted "island of stability," a region of the nuclide chart where superheavy nuclei are expected to have longer half-lives. epj-conferences.org Theoretical studies help to assess the feasibility of such challenging experiments and to prioritize the most promising avenues for future research in the realm of superheavy elements. epj-conferences.orgepj-conferences.org

Theoretical and Computational Chemistry Approaches to Berkelium

Relativistic Quantum Chemical Calculations for Berkelium Electronic Structure

Relativistic effects are significant for heavy elements like this compound due to the high speeds of core electrons. Therefore, relativistic quantum chemical calculations are essential for accurately describing its electronic structure and properties.

Density Functional Theory (DFT) and Post-Hartree-Fock Methods

Density Functional Theory (DFT) and post-Hartree-Fock methods are widely used to study the electronic structure of this compound compounds. These methods can provide information on molecular geometries, bonding, and electronic configurations.

Studies on this compound iodates, such as Bk(IO₃)₃ and Bk(IO₃)₄, have employed DFT calculations on both clusters and periodic structures to examine their electronic structure. acs.orgnih.gov Scalar relativistic DFT calculations have also been utilized to study the electronic structure and properties of this compound complexes with organic ligands. fredhutch.orgescholarship.org For instance, scalar relativistic DFT calculations with the B3LYP functional have been used to optimize the geometry of [Bk(IV)L] complexes, where L is a synthetic siderophore ligand. fredhutch.org Time-dependent density functional theory (TD-DFT) has been applied to calculate UV-visible spectra of these complexes, showing agreement with experimental absorption spectra and providing insights into the nature of electronic transitions. fredhutch.org

Multiconfigurational methods, such as Complete Active Space Self-Consistent Field (CASSCF), are also applied to account for the complex electronic configurations of this compound, particularly in systems with open f-shells. acs.orgnih.govacs.orgosti.govresearchgate.net For example, CASSCF calculations have been performed on [BkCl₆]ⁿ⁻ (n=2 or 3) and this compound iodate (B108269) compounds to investigate their electronic structure. acs.org The CASSCF/NEVPT2 approach has been shown to provide a reliable treatment of the multiconfigurational character in open-shell actinide systems, including this compound. osti.gov

Spin-Orbit Coupling Effects and Electron Correlation in this compound Systems

Spin-orbit coupling (SOC) plays a crucial role in determining the electronic structure and properties of actinide elements like this compound. It lifts the degeneracy of electronic states and mixes states with different spin and orbital angular momenta. acs.orgnih.govacs.orgosti.govresearchgate.netresearchgate.netarxiv.orgmsu.eduescholarship.orgchemrxiv.orgosti.govresearchgate.netminesnewsroom.com

Studies have shown that SOC significantly influences the ground and low-lying excited states in this compound complexes, contributing to their multiconfigurational character. osti.govresearchgate.netosti.gov For Bk(IV), which has a 5f⁷ configuration, SOC can lead to an asymmetric ground state that does not strictly adhere to Russell-Saunders coupling and Hund's Rule. acs.orgnih.govacs.orgresearchgate.net This asymmetry is influenced by factors such as 5f electrons being in microstates that are not solely spin up, SOC-induced mixing of low-lying excited states with the ground state, and covalency in Bk-ligand bonds. nih.govacs.orgresearchgate.net

Relativistic ab initio wave function calculations that incorporate SOC, such as CASSCF followed by RASSI (Restricted Active Space State Interaction), have been used to examine the electronic structure of this compound compounds. acs.orgnih.govacs.org These calculations are necessary to accurately describe the energy levels and magnetic properties. For example, in Bk(IO₃)₄, state-averaged CASSCF and RASSI calculations were performed for spin-octet and sextet states to describe the effect of SOC. acs.org

Electron correlation, which describes the interactions between electrons, is also important for accurate calculations on this compound systems. Post-Hartree-Fock methods like NEVPT2 (N-electron Valence Perturbation Theory to second order) are used to include dynamic electron correlation effects. acs.orgosti.gov While CASSCF accounts for static correlation, dynamic correlation further refines the energy levels and electronic properties. osti.gov

Research on this compound dipicolinate and borate (B1201080) compounds has indicated that SOC contributes significantly to this compound's multiconfigurational ground state. researchgate.net An unexpectedly weak spin-orbit coupling has been identified for this compound compared to Californium, which follows a jj coupling scheme. escholarship.org This finding has important implications for the chemistry of these elements. escholarship.org

Relativistic effects, including SOC, have been shown to play a key role in the contribution of f-type atomic orbitals to the frontier orbitals of actinide complexes, including this compound. arxiv.orgmsu.edursc.orgresearchgate.net Four-component relativistic quantum calculations and scalar approximations have been employed to understand these contributions and the chemical bonding in this compound-organic ligand complexes. arxiv.orgmsu.edursc.orgresearchgate.net

Molecular Dynamics and Monte Carlo Simulations of this compound Interactions

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for studying the behavior of this compound species in condensed phases, such as aqueous solutions or at interfaces. These methods can provide insights into solvation, hydration, and adsorption phenomena.

Solvation Dynamics and Hydration Shell Characterization

Molecular dynamics simulations can explicitly model the interactions between this compound ions and solvent molecules, providing information on solvation dynamics and the structure of hydration shells. researchgate.net While specific MD or MC simulation studies focusing solely on this compound solvation dynamics and hydration shell characterization were not extensively detailed in the search results, the application of these methods to other actinide and metal ions provides a strong basis for their use with this compound.

Studies on other metal ions, including trivalent actinides like Cm³⁺, have utilized classical MD (CMD), ab initio MD (AIMD), and quantum mechanics/molecular mechanics (QM/MM) simulations to investigate hydration shell structures and dynamics. researchgate.net These studies have determined hydration numbers, metal-oxygen distances, and water exchange rates in the first and second hydration shells. researchgate.net Monte Carlo simulations have also been used to study the hydration shells of metal ions. researchgate.netshaoxc.comscielo.org.mxajol.info

Given this compound's position in the actinide series and its common oxidation states (+III and +IV), similar MD and MC approaches can be applied to characterize its solvation in various solvents, particularly water. Such simulations would help determine coordination numbers, the arrangement of solvent molecules in the hydration shells, and the dynamics of solvent exchange.

Interfacial Behavior and Adsorption Phenomena of this compound Species

Computational simulations, including MD, can be used to investigate the behavior of this compound species at interfaces, such as mineral surfaces or solid-liquid interfaces. These studies are crucial for understanding environmental transport and separation processes.

While direct computational studies on this compound interfacial behavior and adsorption were not prominently found, the methodologies exist for modeling the adsorption of metal ions at interfaces using MD and MC simulations. purdue.eduuba.ar For example, first-principles molecular dynamics simulations with a continuum solvent model have been used to study solid-liquid interfaces. uba.ar These approaches can be adapted to study the adsorption of this compound ions or complexes onto various surfaces, providing insights into the adsorption mechanisms, binding energies, and the influence of surface properties and solution chemistry.

Understanding the interfacial behavior of this compound is important for predicting its fate in geological repositories or during reprocessing, and computational simulations offer a way to explore these phenomena at the molecular level.

Predictive Modeling of this compound Reactivity and Speciation in Complex Environments

Computational chemistry plays a vital role in predicting the reactivity and speciation of this compound in complex environments, such as aqueous solutions with various ligands or in the presence of other ions. escholarship.org

Theoretical studies, often employing DFT and other quantum chemical methods, can calculate reaction energies, activation barriers, and complex formation constants, which are essential for predicting the dominant this compound species under specific conditions. escholarship.orgosti.govresearchgate.netosti.govlbl.gov For instance, theoretical comparisons have been made with spectroscopic data to study proposed structures of Bk(IV) carbonate complexes in solution and understand their speciation. osti.govresearchgate.net These studies have shown that complexation of Bk(III) by carbonate can lead to spontaneous oxidation to Bk(IV), and multiple species can be present in solution. osti.govresearchgate.net

Computational simulations have been used to determine that this compound in a chelate complex is in the +IV oxidation state, which has implications for developing separation methods. lbl.govlbl.gov The difference in oxidation state when bound to certain ligands could be exploited for separating this compound from other nuclear materials. lbl.gov

Predictive modeling can also involve combining quantum chemical calculations with thermodynamic models or molecular simulations to describe this compound behavior in more complex systems, such as those relevant to nuclear waste management or environmental remediation. While specific comprehensive predictive models for this compound in highly complex environments were not detailed, the foundational computational methods are being applied to understand its interactions and transformations.

The development of theoretical methods that accurately capture relativistic effects and spin-orbit coupling has significantly advanced the ability to understand the electronic structure of this compound compounds, which is fundamental to predicting their reactivity and speciation. osti.gov

Advanced Applications and Emerging Research Trajectories in Nuclear Science

Fundamental Studies in Actinide Chemistry and Radiochemistry

The chemistry of berkelium provides a crucial bridge in understanding the complex electronic structure and bonding behaviors that characterize the later actinides. Research on its compounds offers insights that are essential for refining theoretical models of heavy elements.

The chemical behavior of this compound is dictated by its electron configuration, [Rn] 5f⁹ 7s². vedantu.comwikipedia.orgperiodic-table.org This configuration, with a partially filled 5f subshell, places this compound in a pivotal position within the actinide series. The 5f electrons in later actinides like this compound are more localized than in earlier actinides, yet they remain chemically accessible and play a direct role in bonding. This behavior is a key area of study for understanding the transition from itinerant (bonding) to localized (non-bonding) f-electron behavior across the series.

Under extreme conditions, the electronic structure of this compound can be altered. When compressed to 25 GPa, metallic this compound undergoes a phase transition that is accompanied by the delocalization of its 5f electrons, demonstrating their sensitivity to the chemical environment. wikipedia.org

Recent advancements have provided deeper insights into the covalent character of this compound bonding. The synthesis of an organometallic "berkelocene" complex, where a this compound(IV) ion is bonded between two substituted cyclooctatetraene (B1213319) ligands, has been particularly revealing. escholarship.org Single-crystal X-ray diffraction and theoretical calculations confirmed the formation of this compound–carbon bonds. escholarship.orgrdworldonline.com These studies showed that the this compound 5f orbitals engage in significant covalent overlap with the orbitals of the carbon ligands, a level of detail previously unavailable for organometallic complexes of such heavy elements. escholarship.orgrdworldonline.com This experimental data is critical for improving computational models that predict how actinides interact with their surroundings, which is vital for designing safe nuclear waste storage and treatment processes. rdworldonline.com

This compound is known to exhibit two primary oxidation states in aqueous solutions and solid compounds: +3 and +4. examples.combritannica.comperiodic-table.org The trivalent state (Bk³⁺) is the most stable, particularly in aqueous solutions, where it typically forms green-colored ions. vedantu.comwikipedia.org The tetravalent state (Bk⁴⁺), which benefits from the stability of a half-filled 5f⁷ electron configuration, is readily accessible, especially in solid compounds. wikipedia.orgescholarship.org This accessibility of the +4 state is a unique feature among the transplutonium elements and is central to much of this compound's chemistry. escholarship.orgnih.gov The Bk⁴⁺ ion appears yellow in hydrochloric acid and orange-yellow in sulfuric acid. wikipedia.org While a divalent (+2) state has been reported, its existence remains uncertain. wikipedia.orgchemicalengineeringworld.com

The coordination chemistry of this compound reveals a variety of structural arrangements depending on its oxidation state and the surrounding ligands. In its trivalent halides, this compound displays complex geometries. For this compound(III) fluoride (B91410) (BkF₃) and this compound(III) chloride (BkCl₃), the metal center adopts a tricapped trigonal prismatic geometry with a coordination number of 9. wikipedia.orgwikipedia.org For this compound(III) bromide (BkBr₃), both a bicapped trigonal prismatic (coordination number 8) and an octahedral (coordination number 6) form are known. wikipedia.orgwikipedia.org The iodide compound typically shows an octahedral coordination. wikipedia.org

Research has focused on stabilizing the less common Bk(IV) state in molecular complexes.

Solid-State Compounds: Tetravalent this compound is found in simple solid compounds like this compound(IV) oxide (BkO₂) and this compound(IV) fluoride (BkF₄). britannica.comwikipedia.org

Organometallic Complexes: The synthesis of berkelocene demonstrated that the +4 oxidation state could be stabilized in a molecular complex with significant covalent bonding. escholarship.orgrdworldonline.com

Aqueous Chelation: Scientists have successfully stabilized the Bk(IV) ion under mild aqueous conditions using a siderophore derivative. nih.gov This created a neutral coordination compound, a significant achievement as evidence for a stable, oxidized this compound chelate had previously been elusive. nih.govlbl.gov

Oxidation State Stability Environment Observed Coordination Geometries (Coordination Number)
+3 Most StableAqueous solutions, solid halidesTricapped Trigonal Prismatic (9), Bicapped Trigonal Prismatic (8), Octahedral (6)
+4 StableSolid oxides/fluorides, specific complexesFluorite structure (8 in BkO₂), Sandwich complex (in Berkelocene)
+2 UncertainReported in molten saltsNot well-characterized

Methodological Advancements in Actinide Separation Science

The ability to efficiently separate this compound from other actinides and fission products is crucial for both fundamental research and nuclear waste management. Its unique oxidation chemistry is the key to these separation techniques.

The primary challenge in managing high-level nuclear waste is separating the highly radioactive minor actinides (like americium, curium, and this compound) from reusable materials and from each other. The fact that this compound can be readily oxidized to the +4 state, while most other actinides and lanthanides produced during nuclear fission remain in the +3 state, provides an effective basis for its chemical separation. wikipedia.orgacs.org

Several techniques exploit this difference:

Solvent Extraction: The BERKEX process involves oxidizing Bk(III) to Bk(IV) in a solution of nitric acid using an oxidant like bromate (B103136) (NaBrO₃). acs.org The resulting Bk(IV) is then selectively extracted into an organic solvent containing bis-(2-ethylhexyl) phosphoric acid (HDEHP), while trivalent actinides and lanthanides remain in the aqueous phase. wikipedia.orgacs.org

Ion Exchange Chromatography: Anion exchange columns can be used to separate this compound. It was discovered that oxidized this compound, unlike other tetravalent actinides, does not form negatively charged ions in highly concentrated nitric acid. energy.gov This allows it to pass through an anion exchange column that retains other actinide impurities. energy.gov

Dual-Column Method: A recently developed method significantly streamlines the purification of this compound-249. energy.gov This technique uses two different resin columns in tandem. The feed solution is passed through the stacked columns, with one resin retaining specific impurities and the other capturing the this compound. acs.org This process is much faster (taking days instead of weeks), simpler, and yields a product of historically high purity (over 97%). energy.gov The ability to separate this compound from its decay product, californium-249, is particularly important as Cf-249 has a long half-life and is an undesirable component in waste destined for disposal. wikipedia.org

Nuclear forensics involves the analysis of seized illicit nuclear materials or environmental samples to determine their origin, processing history, and intended use. iaea.org Developing rapid and reliable analytical methods for detecting trace amounts of specific isotopes like this compound-249 is essential for these investigations.

A key analytical protocol for determining Bk-249 in highly radioactive samples, such as those from reactor targets, combines liquid-liquid extraction and extraction chromatography. eichrom.com

Oxidation and Extraction: this compound is first oxidized to the +4 state. It is then separated from the bulk of trivalent actinides and lanthanides via liquid-liquid extraction using 2-thenoyltrifluoroacetone (B1682245) (TTA) in xylene. eichrom.com

Chromatographic Decontamination: The extracted this compound is further purified using TEVA® resin extraction chromatography. This step is crucial for removing remaining fission product contaminants, including tetravalent elements like cerium and zirconium, which would interfere with the analysis. eichrom.com

This combination of techniques provides a superior separation of Bk-249 from a complex matrix of other radioactive materials, which is vital for accurate quantification. eichrom.com For environmental tracing, where concentrations are extremely low, highly sensitive techniques such as inductively coupled plasma mass spectrometry (ICP-MS), often coupled with online solid-phase extraction to pre-concentrate the analyte and remove interferences, are employed for radionuclide analysis. jaea.go.jp

Development of Novel Radiotracers and Analytical Probes for Material Science Research

Due to its rarity and high radioactivity, this compound is not used as a conventional radiotracer in the way that isotopes like tritium (B154650) or carbon-14 (B1195169) are. Its primary role in research is as a stepping stone for the synthesis of even heavier elements. britannica.comamericanelements.com However, this compound itself serves as a critical analytical probe for fundamental materials research, providing data that cannot be obtained from other elements.

The study of this compound and its compounds pushes the boundaries of our understanding of chemical bonding and electronic structure in the heaviest elements. Research into novel this compound compounds, such as the berkelocene complex, provides benchmark experimental data that is used to test, validate, and refine the sophisticated computational models that underpin modern actinide science. rdworldonline.com Accurate models are essential for predicting the long-term behavior of nuclear materials, including fuels and waste forms. rdworldonline.com

Furthermore, the discovery of unique properties in this compound complexes opens new avenues of research. For instance, the stabilized Bk(IV) complex formed with a siderophore derivative was found to exhibit luminescence through an intramolecular antenna effect. nih.gov This property, where the organic ligand absorbs light and transfers the energy to the metal ion, causing it to glow, could be exploited in the future development of probes for materials analysis. By studying the fundamental properties of this rare element, scientists gain insights that advance nuclear science and materials research more broadly. examples.com

Future Directions and Methodological Innovations for Berkelium Research

Development of Ultra-Trace Characterization Techniques for Scarcely Available Isotopes

A primary obstacle in berkelium research is the limited global supply, with only minute amounts produced annually. popularmechanics.combuffalo.edulbl.gov Consequently, a major thrust of methodological innovation is the development and refinement of techniques capable of providing detailed structural and electronic information from sub-milligram quantities of material.

Modern instrumentation, including diffractometers with bright X-ray sources and advanced detectors, has been crucial in enabling detailed structural characterization from tiny samples. osti.gov The first structural characterizations of this compound compounds were only achieved in recent years, demonstrating the power of these modern methods. newswise.comacs.org For instance, the synthesis and characterization of the organometallic molecule "berkelocene" was accomplished using just 0.3 milligrams of 249Bk. buffalo.eduscitechdaily.com This required the development of specialized protocols for ultrasmall-scale reactions, often optimized using a nonradioactive surrogate like cerium before handling the actual this compound. rdworldonline.com

These experiments are conducted in specially designed gloveboxes that provide an inert atmosphere to protect the extremely air- and moisture-sensitive compounds while also ensuring the safety of the researchers from high levels of radioactivity. rdworldonline.combuffalo.edulbl.gov

Furthermore, advancements in purification techniques are critical for obtaining the high-purity this compound necessary for these sensitive experiments. A recently developed method using a dual-column system has significantly improved the speed and efficiency of this compound purification. energy.gov This new process takes only eight days, compared to the previous eight weeks, and yields a product with 97.25% radiochemical purity. energy.gov This faster, simpler, and cleaner method is essential for maximizing the scientific output from the limited available 249Bk before it decays into californium-249. rdworldonline.comenergy.gov

The development of these ultra-trace techniques is not only crucial for studying this compound but also serves as a blueprint for investigating even heavier and scarcer elements like einsteinium and fermium. osti.govenergy.gov

In Situ Spectroscopic Studies Under Extreme Conditions

To probe the fundamental properties of this compound and its compounds, scientists employ in situ spectroscopic techniques under extreme conditions of pressure and temperature. These experiments provide insights into how the electronic structure and bonding are affected by changes in the coordination environment.

A key tool for high-pressure studies is the diamond anvil cell (DAC), which can be used to subject microgram-scale samples to immense pressures while allowing for spectroscopic analysis. For example, UV-vis-NIR absorption spectroscopy has been performed on a three-dimensional this compound(III) mellitate framework, Bk₂C₆(CO₂)₆₈·2H₂O, within a DAC. osti.govrsc.orgresearchgate.net These studies revealed that, under pressure, the 5f → 5f electronic transitions of the Bk³⁺ ion exhibit significant hypsochromic (blue) shifts. osti.govrsc.orgosti.gov This behavior is notably different from other actinide(III) mellitates, where bathochromic (red) shifts are typically observed, highlighting this compound's unique response to compression. osti.gov

Such in situ studies are vital for understanding the compressibility and stability of this compound-containing materials, which is relevant for nuclear waste management and for benchmarking theoretical models of actinide chemistry. The ability to observe changes in real-time under controlled extreme conditions provides a deeper understanding of the relativistic effects that influence the chemistry of heavy elements. newswise.comosti.gov

Synergistic Approaches Combining Advanced Experimental and Computational Methodologies

The complexity of this compound's electronic structure, which is heavily influenced by relativistic effects and spin-orbit coupling, makes a purely experimental approach challenging. nih.gov Therefore, a synergistic combination of advanced experimental techniques and sophisticated computational methods has become indispensable for modern this compound research.

Computational chemistry, particularly methods like Density Functional Theory (DFT), is used to calculate and predict properties such as molecular structures and absorption spectra. lbl.govrsc.org These theoretical predictions are then compared with experimental data to validate and refine the computational models. For example, in the study of this compound(III) tris(dipicolinate) and this compound(III) borate (B1201080), quantum mechanical calculations were essential to confirm that significant spin-orbit coupling contributes to this compound's multiconfigurational ground state. nih.gov

This integrated approach was particularly crucial in the discovery and characterization of berkelocene. buffalo.eduscitechdaily.com Electronic structure calculations performed by researchers at the University at Buffalo were vital in revealing the unexpected tetravalent oxidation state (Bk⁴⁺) of this compound in the molecule. buffalo.eduscitechdaily.com This finding was significant because it challenged long-held assumptions that this compound would behave similarly to its lanthanide analog, terbium, and demonstrated that this compound is more stable in the +4 state than expected. newswise.combuffalo.edu The experimental data from X-ray diffraction and spectroscopy provided the real-world validation for these surprising theoretical insights. rdworldonline.combuffalo.edu

This synergy works both ways: experimental results provide critical benchmarks for improving theoretical models, which in turn can guide future experimental designs. rdworldonline.comresearchgate.net For instance, new mathematical algorithms have been developed that can speed up the calculation of absorption spectra, allowing simulations that once took over 10 hours to be completed in a fraction of the time. lbl.gov This enhanced computational efficiency allows for more rapid interpretation of experimental results and better predictive power for the behavior of heavy elements in various chemical environments, which is crucial for applications like the management of used nuclear fuel. rdworldonline.comosti.gov

Q & A

Basic Research: What methodologies are employed to synthesize and isolate berkelium isotopes for experimental use?

This compound isotopes (e.g., ²⁴⁹Bk) are typically synthesized via neutron irradiation of curium-244 (²⁴⁴Cm) or americium-243 (²⁴³Am) targets in high-flux nuclear reactors. Post-irradiation, solvent extraction (e.g., using bis(2-ethylhexyl)phosphoric acid) or ion-exchange chromatography (e.g., with cation-exchange resins) isolates Bk from actinide byproducts . Critical considerations include:

  • Neutron flux optimization : Ensuring sufficient neutron capture rates while minimizing competing fission reactions.
  • Radiolytic degradation mitigation : Rapid chemical separation to reduce damage from ²⁴⁹Bk’s β-decay (t₁/₂ = 320 days) and its decay product, californium-249 (γ-emitter) .

Advanced Research: How can this compound’s coordination chemistry be studied given its radioactivity and limited isotope availability?

Single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques (e.g., X-ray absorption near-edge structure, XANES) are prioritized for milligram-scale ²⁴⁹Bk samples. Key steps:

  • Rapid crystallization : Minimizes radiation-induced crystal degradation.
  • Relativistic density functional theory (DFT) : Computationally models Bk(III)’s electronic structure, accounting for spin-orbit coupling effects that distinguish it from lanthanide analogs (e.g., Tb³⁺) .
  • Comparative studies : Parallel experiments with Cf(III) or Cm(III) validate Bk-specific behaviors, such as ligand-field splitting anomalies .

Basic Research: What are the primary physical and chemical properties of this compound relevant to experimental design?

  • Physical : Density = 14.79 g/cm³; melting point = 986°C; DHCP crystal structure .
  • Chemical : Trivalent (+3) oxidation state dominates in aqueous solutions. Reacts with O₂ (forms BkO₂), halogens (e.g., BkCl₃), and molten metals (e.g., BkNi₅) .
  • Handling : Requires inert-atmosphere gloveboxes (Ar/N₂) to prevent oxidation. Aqueous solutions use HCl or HNO₃ matrices to stabilize Bk³⁺ .

Advanced Research: How do researchers resolve contradictions in this compound’s structural vs. electronic behavior compared to lanthanides?

Discrepancies arise from relativistic effects in Bk(III)’s 5f orbitals. For example:

  • Structural similarity to Cf(III) : Both form isostructural borate complexes, yet Bk(III) exhibits distinct magnetic properties due to stronger spin-orbit coupling .
  • Methodological reconciliation : Pair SC-XRD (structural data) with magnetic circular dichroism (MCD) or electron paramagnetic resonance (EPR) to correlate geometry with electronic transitions .

Basic Research: What safety protocols are critical for handling this compound in laboratory settings?

  • Containment : Double-walled containment systems with Pb shielding to attenuate γ-rays from decay products (e.g., ²⁴⁹Cf) .
  • Dosimetry : Real-time α/β radiation monitors and personal dosimeters for researchers.
  • Waste management : Solid Bk waste immobilized in borosilicate glass for long-term storage .

Advanced Research: How is this compound-249 utilized in synthesizing superheavy elements (SHEs)?

²⁴⁹Bk serves as a target in heavy-ion accelerators. For example:

  • Tennessine (Ts, Z=117) synthesis : Bombard ²⁴⁹Bk with ⁴⁸Ca ions:
    ²49Bk+48Ca294Ts+3n²⁴⁹Bk + ⁴⁸Ca → ²⁹⁴Ts + 3n

    Challenges include:

    • Target preparation : Thin Bk films (≤1 mg/cm²) to maximize beam penetration .
    • Rapid SHE separation : Gas-phase chromatography (e.g., COLD) isolates Ts before decay .

Basic Research: What analytical techniques quantify this compound in complex matrices?

  • Alpha spectroscopy : Detects α-emissions from ²⁴⁷Bk (t₁/₂ = 1,380 years) .
  • Mass spectrometry : Inductively coupled plasma mass spectrometry (ICP-MS) for isotopic ratios .
  • Radiochemical yield determination : Spike samples with ²⁴⁹Bk tracer and track recovery via liquid scintillation .

Advanced Research: How does this compound’s electronic structure influence its bonding in coordination complexes?

Bk(III)’s 5f⁸ configuration leads to:

  • Enhanced covalency : Greater orbital overlap with ligands (e.g., dipicolinate) vs. lanthanides, confirmed by XANES edge shifts .
  • Magnetic anisotropy : Unpaired 5f electrons generate strong magnetic moments, measurable via SQUID magnetometry .

Basic Research: What isotopic data is essential for interpreting this compound’s nuclear properties?

IsotopeHalf-LifeDecay Mode
²⁴⁷Bk1,380 yα-decay
²⁴⁹Bk320 dβ-decay
Key applications: ²⁴⁹Bk’s β-decay chain produces ²⁴⁹Cf, used in neutron sources .

Advanced Research: What computational models address gaps in experimental this compound data?

  • Relativistic DFT : Predicts redox potentials (e.g., Bk³⁺/Bk⁴⁺) and ligand-binding energies .
  • Monte Carlo simulations : Model radiation damage in Bk-containing materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.